molecular formula C17H25NO3 B3159753 Tert-butyl 4-(4-(hydroxymethyl)phenyl)piperidine-1-carboxylate CAS No. 864359-18-2

Tert-butyl 4-(4-(hydroxymethyl)phenyl)piperidine-1-carboxylate

Cat. No. B3159753
CAS RN: 864359-18-2
M. Wt: 291.4 g/mol
InChI Key: YPAVHCJZNOTJLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 4-(4-(hydroxymethyl)phenyl)piperidine-1-carboxylate is a 4-aryl piperidine . It is used as a semi-flexible linker in PROTAC (Proteolysis Targeting Chimera) development for targeted protein degradation . Incorporation of rigidity into the linker region of bifunctional protein degraders may impact the 3D orientation of the degrader and thus ternary complex formation as well as optimization of drug-like properties .


Molecular Structure Analysis

The empirical formula of Tert-butyl 4-(4-(hydroxymethyl)phenyl)piperidine-1-carboxylate is C17H25NO3 . It has a molecular weight of 291.39 . The SMILES string representation of the molecule is O=C(N(CC1)CCC1C(C=C2)=CC=C2CO)OC©©C .


Chemical Reactions Analysis

As a semi-flexible linker in PROTAC development, this compound plays a crucial role in the formation of ternary complexes, which are essential for targeted protein degradation . The exact chemical reactions it undergoes would depend on the specific proteins being targeted and the other components of the PROTAC molecule.


Physical And Chemical Properties Analysis

The compound is a powder and has a quality level of 100 . It has a functional group of Boc hydroxyl . The storage temperature is 2-8°C .

Mechanism of Action

The compound is used as a linker in PROTACs, which are designed to degrade specific proteins within cells . The linker connects a ligand that binds to the target protein with another ligand that binds to an E3 ubiquitin ligase. This brings the target protein and the ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein .

Future Directions

The use of Tert-butyl 4-(4-(hydroxymethyl)phenyl)piperidine-1-carboxylate and similar compounds in the development of PROTACs represents a promising direction for targeted protein degradation therapies . As our understanding of protein-protein interactions and ubiquitin-proteasome system continues to grow, we can expect to see further advancements in this field.

properties

IUPAC Name

tert-butyl 4-[4-(hydroxymethyl)phenyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO3/c1-17(2,3)21-16(20)18-10-8-15(9-11-18)14-6-4-13(12-19)5-7-14/h4-7,15,19H,8-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPAVHCJZNOTJLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2=CC=C(C=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-(4-(hydroxymethyl)phenyl)piperidine-1-carboxylate

CAS RN

864359-18-2
Record name 4-(4-Hydroxymethylphenyl)piperidine-1-carboxylic acid t-butyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 4-(4-(hydroxymethyl)phenyl)piperidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 4-(4-(hydroxymethyl)phenyl)piperidine-1-carboxylate
Reactant of Route 3
Tert-butyl 4-(4-(hydroxymethyl)phenyl)piperidine-1-carboxylate
Reactant of Route 4
Reactant of Route 4
Tert-butyl 4-(4-(hydroxymethyl)phenyl)piperidine-1-carboxylate
Reactant of Route 5
Tert-butyl 4-(4-(hydroxymethyl)phenyl)piperidine-1-carboxylate
Reactant of Route 6
Reactant of Route 6
Tert-butyl 4-(4-(hydroxymethyl)phenyl)piperidine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.